
5-Nitro-N'-(2-phenylhydrazinecarbonyl)furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of both an anilino group and a nitrofuran moiety in its structure makes this compound particularly interesting for researchers.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted with aniline and urea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-anilino-1-[(5-aminofuran-2-carbonyl)amino]urea, while oxidation can lead to various oxidized derivatives of the nitrofuran moiety.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in treating bacterial infections.
Industry: It can be used in the production of various industrial chemicals and materials.
作用機序
The exact mechanism of action of 3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is not fully understood. it is believed to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition affects key metabolic pathways, leading to the antibacterial effects observed. The compound may also interact with other molecular targets, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Known for its use in treating bacterial and protozoal infections.
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Uniqueness
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is unique due to the presence of both an anilino group and a nitrofuran moiety in its structure
特性
CAS番号 |
91843-84-4 |
|---|---|
分子式 |
C12H11N5O5 |
分子量 |
305.25 g/mol |
IUPAC名 |
1-anilino-3-[(5-nitrofuran-2-carbonyl)amino]urea |
InChI |
InChI=1S/C12H11N5O5/c18-11(9-6-7-10(22-9)17(20)21)14-16-12(19)15-13-8-4-2-1-3-5-8/h1-7,13H,(H,14,18)(H2,15,16,19) |
InChIキー |
ABBMTOVWKUSRCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

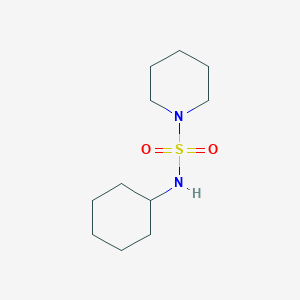
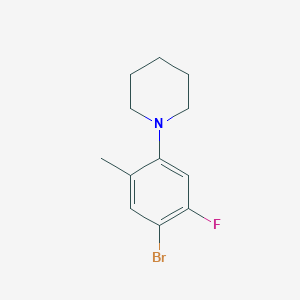
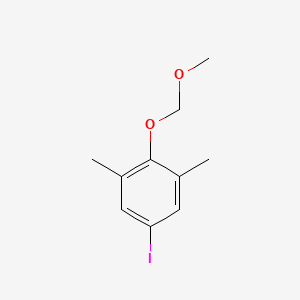


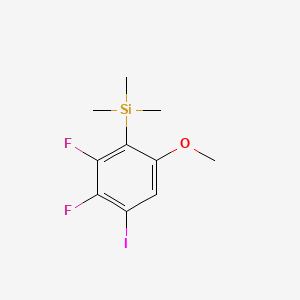


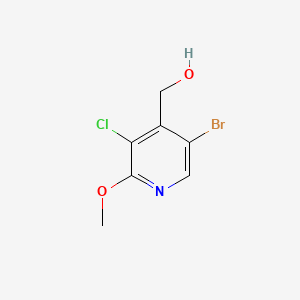
![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
